chemical structure and properties of 5'-Fluoro-2'-hydroxy-4-methylchalcone
chemical structure and properties of 5'-Fluoro-2'-hydroxy-4-methylchalcone
An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxy-4-methylchalcone: Synthesis, Characterization, and Biological Potential
Executive Summary
Chalcones, belonging to the flavonoid family, represent a cornerstone scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 5'-Fluoro-2'-hydroxy-4-methylchalcone. The introduction of a fluorine atom at the 5'-position and a methyl group at the 4-position on the chalcone backbone is anticipated to modulate its electronic properties, metabolic stability, and receptor interactions, making it a compound of significant interest for drug discovery.
This document details the established synthetic route via Claisen-Schmidt condensation, outlines its anticipated physicochemical and spectroscopic characteristics, and explores its potential therapeutic applications based on extensive evidence from structurally related analogues.[3][4][5] We delve into its predicted anticancer and anti-inflammatory activities, providing detailed, field-proven experimental protocols for their evaluation. Furthermore, we highlight a specific reported bioactivity—the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels—pointing towards novel therapeutic avenues.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising fluorinated chalcone.
The Chalcone Scaffold: A Privileged Structure in Drug Discovery
Chalcones are open-chain flavonoids characterized by a 1,3-diphenyl-2-propen-1-one core structure. This α,β-unsaturated ketone system connects two aromatic rings (conventionally labeled A and B), creating a versatile template for chemical modification and a wide array of pharmacological activities.[1] The reactivity of the enone moiety and the ability to functionalize the aromatic rings allow for fine-tuning of the molecule's biological profile.
The substitution pattern on the aromatic rings is a critical determinant of a chalcone's function.[1] Key substitutions include:
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Hydroxyl Groups (-OH): Particularly a hydroxyl group at the 2'-position (Ring A), is known to be crucial for many biological activities, including anticancer and antioxidant effects, often through its ability to form an intramolecular hydrogen bond with the adjacent carbonyl oxygen.[5][7]
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Fluorine Atoms (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity by participating in hydrogen bonding or dipole interactions, and increase membrane permeability.
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Methyl Groups (-CH₃): A methyl substituent can increase lipophilicity, potentially enhancing cell penetration and influencing interactions within hydrophobic binding pockets of target proteins.
The combination of these features in 5'-Fluoro-2'-hydroxy-4-methylchalcone suggests a compound designed for enhanced biological performance.
Chemical Structure and Synthesis
Molecular Structure and Nomenclature
The chemical identity of the target compound is defined by its specific arrangement of atoms and functional groups.
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Systematic IUPAC Name: (E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Common Name: 5'-Fluoro-2'-hydroxy-4-methylchalcone
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CAS Number: 850799-77-8[6]
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Molecular Formula: C₁₆H₁₃FO₂[6]
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Molecular Weight: 256.27 g/mol [6]
Caption: Chemical structure of 5'-Fluoro-2'-hydroxy-4-methylchalcone.
Synthesis via Claisen-Schmidt Condensation
The most robust and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[4][8] This base-catalyzed reaction involves the aldol condensation of an acetophenone with a benzaldehyde, followed by spontaneous dehydration to yield the α,β-unsaturated ketone system.[9] For the target molecule, this involves the reaction between 5-fluoro-2-hydroxyacetophenone (precursor A) and 4-methylbenzaldehyde (precursor B).
Expertise & Causality: The use of a strong base, such as sodium or potassium hydroxide, is critical to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The reaction is typically performed in an alcohol solvent at room temperature, which provides a good balance between reactant solubility and reaction rate. The final product often precipitates from the reaction mixture upon acidification or dilution with water, simplifying purification.[10]
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
This protocol is a self-validating system designed for high yield and purity.
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-hydroxyacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in 50 mL of ethanol. Stir until a homogenous solution is formed.
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Reaction Initiation: Place the flask in an ice-water bath and cool the solution to 0-5 °C. While stirring vigorously, add a 40% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents undesirable side reactions.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12-24 hours. The mixture will typically turn a deep yellow or orange color and may become thick with precipitate.
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Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (acetophenone).
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Product Isolation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. Stir for 15 minutes.
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Precipitation: Acidify the aqueous mixture by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 4-5. A bright yellow solid should precipitate. Causality: Acidification protonates the phenoxide ion and neutralizes excess base, causing the less soluble chalcone to precipitate.
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Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water until the filtrate is neutral to pH paper. This removes inorganic salts and residual acid.
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Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to obtain pure 5'-Fluoro-2'-hydroxy-4-methylchalcone as yellow crystals. Causality: Recrystallization is a purification technique that separates the product from impurities based on differences in solubility.
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Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and Mass Spectrometry.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior.
| Property | Value / Expected Value | Source / Basis |
| Molecular Formula | C₁₆H₁₃FO₂ | [6] |
| Molecular Weight | 256.27 g/mol | [6] |
| Appearance | Yellow Solid | Based on analogous chalcones[11] |
| Solubility | Soluble in DMSO, Ethanol, Acetone; Insoluble in Water | General chalcone properties |
| Melting Point | Not reported; expected >100 °C | Based on similar structures |
Anticipated Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule's structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals confirming the structure. Key resonances would include a highly deshielded singlet for the 2'-OH proton (δ ≈ 12-13 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.[7] The two vinylic protons (Hα and Hβ) should appear as distinct doublets with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of the trans (E) configuration of the double bond.[7] Aromatic protons will resonate in the δ 6.8-8.0 ppm region, and the methyl group protons will appear as a singlet around δ 2.4 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon (C=O) at a downfield chemical shift (δ ≈ 190-194 ppm). Other key signals will correspond to the vinylic carbons, the fluorine-coupled aromatic carbons, and the methyl carbon.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. A broad band for the O-H stretch (around 3000-3400 cm⁻¹), a sharp, strong peak for the conjugated carbonyl (C=O) stretch (around 1640-1660 cm⁻¹), and a peak for the C=C double bond stretch (around 1580-1600 cm⁻¹) are expected.[7][8]
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight, with the molecular ion peak [M+H]⁺ appearing at m/z 257.0921, corresponding to the formula C₁₆H₁₄FO₂⁺.
Biological Activities and Therapeutic Potential
The chalcone scaffold is a well-established pharmacophore with diverse biological activities. The specific substitutions on 5'-Fluoro-2'-hydroxy-4-methylchalcone suggest strong potential as an anticancer and anti-inflammatory agent.
Predicted Anticancer Activity
Numerous chalcone derivatives, particularly those with a 2'-hydroxy group, exhibit potent cytotoxic effects against various cancer cell lines.[5][12] The mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[5][13]
Plausible Mechanism of Action: It is hypothesized that 5'-Fluoro-2'-hydroxy-4-methylchalcone could induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), leading to the activation of caspases, the executioners of apoptosis. It may also cause cell cycle arrest, frequently at the G2/M phase, by interfering with microtubule polymerization, a mechanism shared by many successful anticancer drugs.[14]
Caption: Predicted induction of the intrinsic apoptosis pathway by the chalcone derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of a compound on cancer cell lines.[5][15]
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Cell Seeding: Seed human cancer cells (e.g., HCT116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment: Prepare a stock solution of 5'-Fluoro-2'-hydroxy-4-methylchalcone in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.
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Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
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Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Predicted Anti-inflammatory Properties
Chalcones are well-documented anti-inflammatory agents.[3] They can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16]
This is a classical and highly reproducible model for evaluating the in vivo acute anti-inflammatory activity of novel compounds.[17][18]
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Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
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Group 3-4: Test compound (e.g., 25 and 50 mg/kg, p.o.). Administer the respective treatments orally one hour before the induction of inflammation.
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Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the assessment of drug effects on different mediators.
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Measurement of Edema: Measure the paw volume (in mL) immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
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Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100. A significant reduction in paw edema indicates anti-inflammatory activity.
Specific Bioactivity: GIRK2 Channel Activation
A specific bioassay has identified 5'-Fluoro-2'-hydroxy-4-methylchalcone as an activator of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2).[6] GIRK channels are crucial for regulating cellular excitability, particularly in the nervous system and the heart. Their activation leads to potassium efflux, hyperpolarizing the cell membrane and making it less likely to fire an action potential. Activators of GIRK channels are being explored for conditions like epilepsy, pain, and cardiac arrhythmias. This finding provides a distinct and promising avenue for further investigation into the neurological or cardiological applications of this molecule.
Conclusion and Future Directions
5'-Fluoro-2'-hydroxy-4-methylchalcone is a synthetically accessible compound with a chemical structure optimized for potent biological activity. Based on extensive data from related chalcones, it is strongly predicted to possess significant anticancer and anti-inflammatory properties. The established protocols provided herein offer a clear path for the empirical validation of these activities.
The identification of this chalcone as a GIRK2 channel activator is a particularly compelling finding that distinguishes it from many other chalcones and warrants dedicated investigation.[6]
Future research should focus on:
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Comprehensive in vitro screening against a panel of cancer cell lines to determine its potency and selectivity.
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In-depth mechanistic studies to elucidate the specific signaling pathways it modulates in cancer and inflammation.
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Electrophysiological studies (e.g., patch-clamp) to confirm and characterize its activity on GIRK channels.
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Pharmacokinetic and initial toxicology studies to assess its drug-like properties.
This technical guide establishes 5'-Fluoro-2'-hydroxy-4-methylchalcone as a high-priority lead compound for further development in oncology, immunology, and potentially neurology.
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